5-(2-Hydroxyethyl)pyridin-2(1H)-one
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Overview
Description
5-(2-Hydroxyethyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxyethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with ethylene glycol in the presence of a base, such as potassium carbonate, to yield the desired product . The reaction typically occurs under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
5-(2-Hydroxyethyl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethyl group plays a crucial role in these interactions by forming hydrogen bonds with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethyl)pyridine: Similar structure but lacks the additional hydroxy group.
2-Hydroxyethylpiperidine: Contains a piperidine ring instead of a pyridine ring.
2-Hydroxyethylpyridinium salts: Quaternary ammonium salts derived from 2-hydroxyethylpyridine
Uniqueness
5-(2-Hydroxyethyl)pyridin-2(1H)-one is unique due to the presence of both a hydroxyethyl group and a pyridine ring, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9NO2 |
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Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c9-4-3-6-1-2-7(10)8-5-6/h1-2,5,9H,3-4H2,(H,8,10) |
InChI Key |
CDNQMDCJCSXMRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC=C1CCO |
Origin of Product |
United States |
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